molecular formula C16H15N3O5 B299131 Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No. B299131
M. Wt: 329.31 g/mol
InChI Key: DVQBEULFVAMJSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, also known as MAPDP, is a chemical compound that has gained attention for its potential applications in scientific research. This compound is synthesized through a complex process involving several chemical reactions. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been shown to have anti-viral properties, inhibiting the replication of HIV and other viruses.

Advantages and Limitations for Lab Experiments

Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has several advantages for use in lab experiments. It has a wide range of biological activities, making it useful for studying various diseases and conditions. Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is also relatively easy to synthesize, although it does require specialized equipment and expertise. However, there are also limitations to the use of Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in lab experiments. It can be difficult to obtain pure Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate, and its chemical properties can make it unstable in certain conditions.

Future Directions

There are several future directions for research on Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate. One area of interest is the development of new synthetic methods for Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate that are more efficient and cost-effective. Another area of interest is the study of Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate's mechanism of action, which could lead to the development of new drugs for the treatment of cancer, HIV, and other diseases. Additionally, the use of Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in combination with other drugs is an area of interest for future research.

Synthesis Methods

The synthesis of Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves several chemical reactions, including the condensation of 3-methylacetophenone with ethyl acetoacetate, followed by the formation of a pyrazole ring through the reaction of hydrazine hydrate and 1,3-dicarbonyl compounds. The final product is obtained through the reaction of Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate with methyl iodide. The synthesis of Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been studied for its potential use in the treatment of cancer, HIV, and other diseases.

properties

Product Name

Methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

methyl 1-acetyl-5-(3-methylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C16H15N3O5/c1-8-5-4-6-10(7-8)18-14(21)11-12(16(23)24-3)17-19(9(2)20)13(11)15(18)22/h4-7,11,13H,1-3H3

InChI Key

DVQBEULFVAMJSG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(C2=O)N(N=C3C(=O)OC)C(=O)C

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3C(C2=O)N(N=C3C(=O)OC)C(=O)C

Origin of Product

United States

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